ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate
Description
The compound “ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate” is a complex organic molecule. It is closely related to the compound “methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate”, which has been studied for its formation in the ohmic-heating-assisted multicomponent Hantzsch reaction .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction, specifically the Hantzsch reaction . This reaction involves the combination of 3-formylchromone with methyl acetoacetate and ammonium acetate, in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The reaction was performed using ohmic heating .Molecular Structure Analysis
The molecular structure of this compound was analyzed using nuclear magnetic resonance (1H and 13C-NMR, HSQC and HMBC) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) . The HMBC spectrum allowed the identification of the quaternary carbons C-5a (δC 120.3 ppm), C-4a (δC 124.2 ppm), and C-3 (δC 123.4 ppm) .Chemical Reactions Analysis
The formation of this compound as the main reaction product was observed when the reaction was performed using ohmic heating . This may lead to some speculations about the possible existence of specific effects of ohmic heating in the reactivity pathway because of the passage of an alternating electric current of high frequency within the reaction media .Physical and Chemical Properties Analysis
The title compound was isolated as a white solid, with a melting point of 233-234 °C (from ethanol) . The 1H-NMR spectrum (500.13 MHz, DMSO-d6) showed various peaks, including δ 8.26 (d, J = 7.5 Hz, 1H, H-6), 8.22 (s, 1H, H-4), 7.69 (d, J = 6.2 Hz, 1H, NH-1), and 7.46 (ddd, J = 8.2, 7.5 Hz, 1H, H-5) .Future Directions
Properties
IUPAC Name |
ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-4-21-17(20)13-9(2)14-15(19-10(13)3)11-7-5-6-8-12(11)22-16(14)18/h5-8,18H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWBQDHCIZXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3OC(=N)C2=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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